2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol
Brand Name: Vulcanchem
CAS No.: 850826-56-1
VCID: VC21391217
InChI: InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24)
SMILES: CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O
Molecular Formula: C21H23N3O4
Molecular Weight: 381.4g/mol

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol

CAS No.: 850826-56-1

Cat. No.: VC21391217

Molecular Formula: C21H23N3O4

Molecular Weight: 381.4g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol - 850826-56-1

Specification

CAS No. 850826-56-1
Molecular Formula C21H23N3O4
Molecular Weight 381.4g/mol
IUPAC Name 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol
Standard InChI InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24)
Standard InChI Key HDZSINUHPAKULY-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O
Canonical SMILES CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O

Introduction

Synthesis Methods

The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simpler precursors. Common methods may include:

  • Cyclocondensation reactions: These are used to form the pyrimidine ring by reacting appropriate precursors in the presence of bases or acids.

  • Substitution reactions: These are used to introduce specific substituents onto the pyrimidine ring or other parts of the molecule.

Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly used, along with solvents like dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure high yields and purity of the final product.

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities, including potential roles as therapeutic agents. They can interact with various biological targets, such as enzymes and receptors, due to their complex structures. For example, some pyrimidine derivatives have been studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Research Findings and Future Directions

While specific research findings on 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol are not available, studies on similar compounds highlight their potential in medicinal chemistry. Further research is needed to explore the biological activities and therapeutic applications of this compound, including its interaction with biological systems and potential safety or hazards.

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